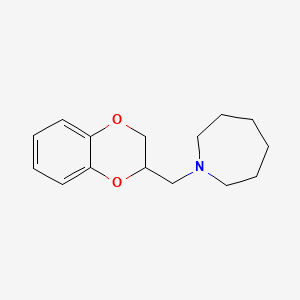
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine is a compound that belongs to the class of seven-membered heterocycles. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxan moiety fused with a hexahydro-1H-azepine ring, making it a unique and intriguing molecule for scientific research.
Preparation Methods
The synthesis of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. This process can be carried out under various conditions, including thermal, photochemical, and microwave irradiation . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Chemical Reactions Analysis
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including antimicrobial and antifungal activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Industrial applications include its use as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with cellular membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . What sets this compound apart is its unique combination of a benzodioxan moiety with a hexahydro-1H-azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
3653-40-5 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azepane |
InChI |
InChI=1S/C15H21NO2/c1-2-6-10-16(9-5-1)11-13-12-17-14-7-3-4-8-15(14)18-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
InChI Key |
CFWIHUFVMSAPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















